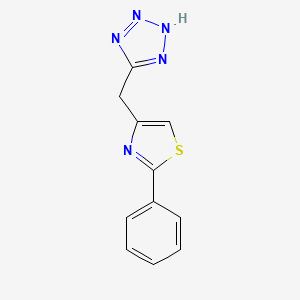
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a tetrazolylmethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Another approach includes the use of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production at scale .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is prone to electrophilic substitution due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic substitution.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, often involving common reagents like hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are commonly used.
Nucleophilic Substitution: Reagents like alkoxides and amines are typical.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce alkylated or aminated thiazoles .
Aplicaciones Científicas De Investigación
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the tetrazolylmethyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is unique due to its combination of a thiazole ring with a phenyl and tetrazolylmethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55315-38-3 |
|---|---|
Fórmula molecular |
C11H9N5S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-phenyl-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N5S/c1-2-4-8(5-3-1)11-12-9(7-17-11)6-10-13-15-16-14-10/h1-5,7H,6H2,(H,13,14,15,16) |
Clave InChI |
BGWXMWOWKLUMHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CS2)CC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


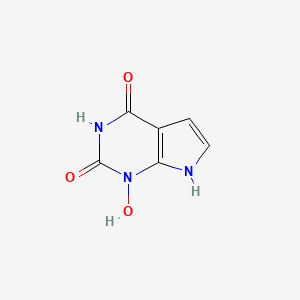
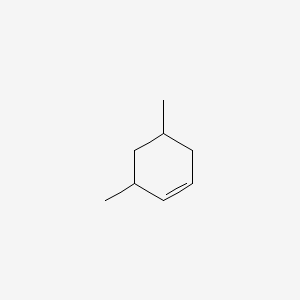

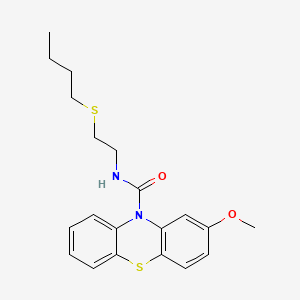
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
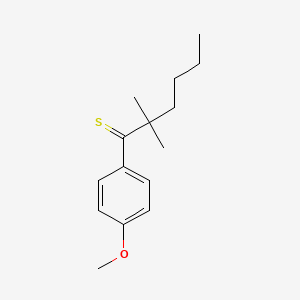
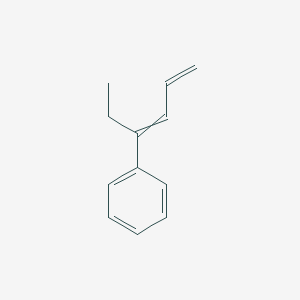

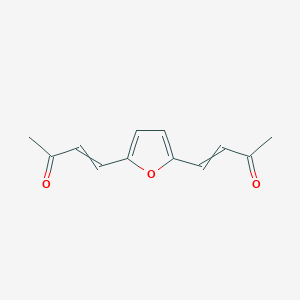

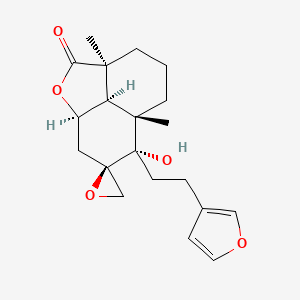
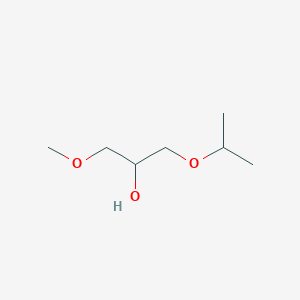
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
